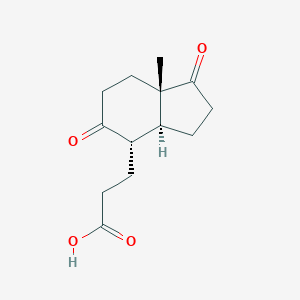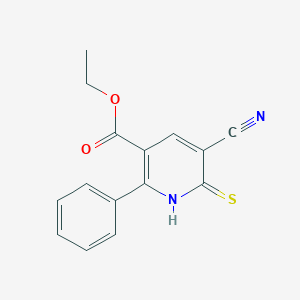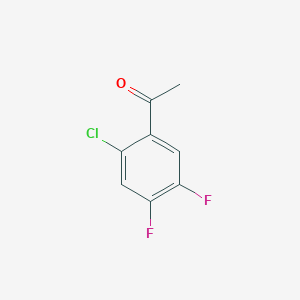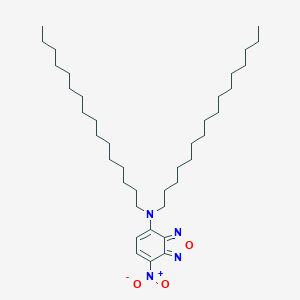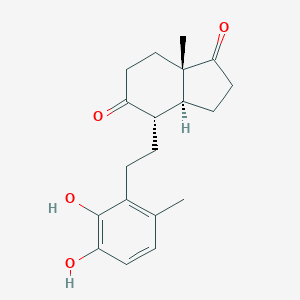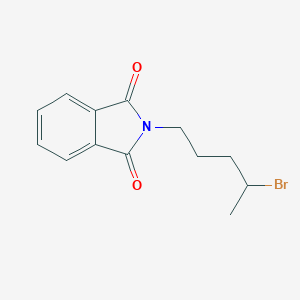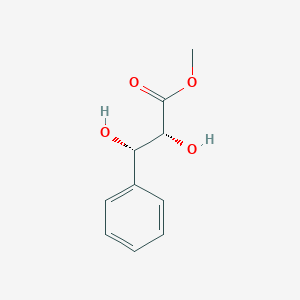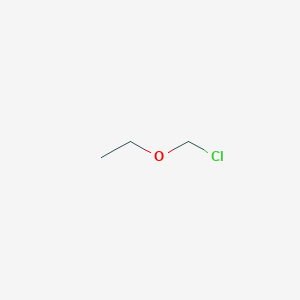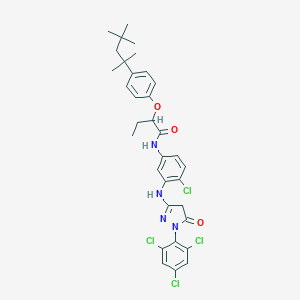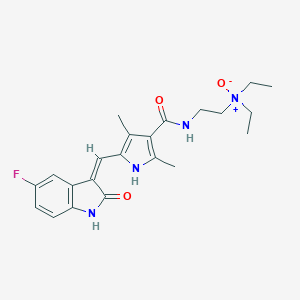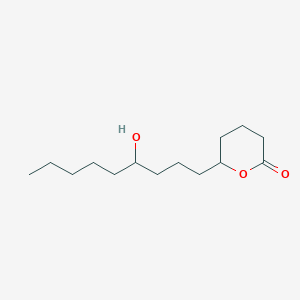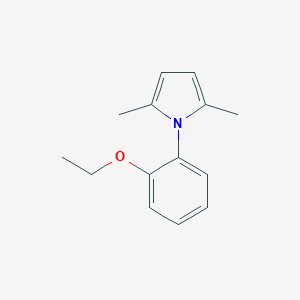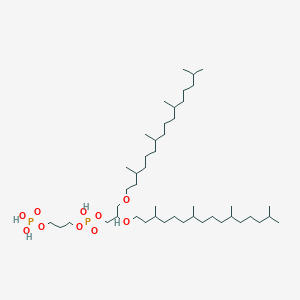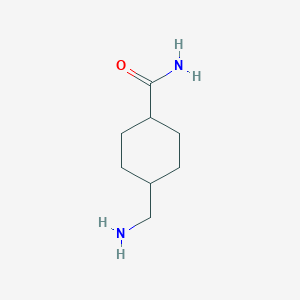
6-Bromo-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves halogenated reactions and Friedel-Crafts alkylation, starting from raw materials such as 2,5-dimethyl-2,5-hexanediol. The process results in the formation of intermediates crucial for synthesizing complex molecules like bexarotene. The mechanisms of these reactions have been explored, highlighting the impact of different factors on the reaction outcomes (Liu Xiu-jie, 2010).
Molecular Structure Analysis
Molecular structure analysis of compounds structurally related to "6-Bromo-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene" has been conducted using various techniques. One study focused on the molecular structure of a compound involving a tetrahydronaphthalene unit, revealing insights into its conformation and bonding patterns (C. L. Klein & E. Stevens, 1984).
Chemical Reactions and Properties
Chemical reactions involving tetrahydronaphthalene derivatives include bromination, cycloadditions, and hydrogenations. These reactions are pivotal in creating a variety of functional groups and structural motifs essential for further chemical synthesis and applications. Notably, the reactivity of tetrahydronaphthalene derivatives under different conditions has been a subject of study, providing insights into the versatility of these compounds in synthetic chemistry (A. Pankratov et al., 2004).
Scientific Research Applications
- Specific Scientific Field: Medicinal Chemistry .
- Summary of the Application: A series of novel indazole derivatives, including 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives, has been synthesized and evaluated for anticancer, antiangiogenic, and antioxidant activities .
- Methods of Application or Experimental Procedures: The synthesized compounds were assessed for their ability to hinder the viability of three human cancer cells lines, HEP3BPN 11 (liver), MDA 453 (breast), and HL 60 (leukemia), using the 3- (4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction assay . They were also tested for their potential to inhibit the proangiogenic cytokines associated with tumor development .
- Results or Outcomes: Among the compounds screened, 11c and 11d showed higher inhibitory activity on the viability of HEP3BPN 11 (liver), when compared with the standard methotrexate . Compound 11c was found to be a potent antiangiogenic agent against TNFα, VEGF, and EGF, whereas 11d showed potent antiangiogenic activity against TNFα, VEGF, IGF1, TGFb, and leptin inhibition . All the compounds were screened for their antioxidant activities using 2,2-diphenyl-1-picryl hydrazine (DPPH), hydroxyl (OH), and superoxide radical (SOR) scavenging activity .
Safety And Hazards
properties
IUPAC Name |
6-bromo-1,1,4,4,7-pentamethyl-2,3-dihydronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21Br/c1-10-8-11-12(9-13(10)16)15(4,5)7-6-14(11,2)3/h8-9H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNHBALCPUEXBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Br)C(CCC2(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00434624 | |
| Record name | 6-Bromo-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00434624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene | |
CAS RN |
119999-22-3 | |
| Record name | 6-Bromo-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00434624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

